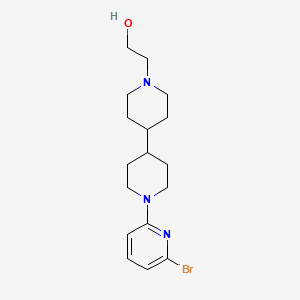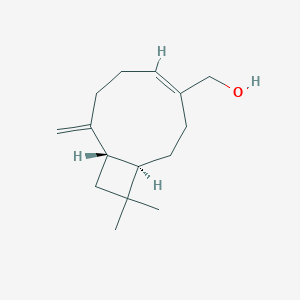
14-Hydroxyisocaryophyllene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 14-Hydroxyisocaryophyllene typically involves the hydroxylation of caryophyllene. One common method is the catalytic oxidation of caryophyllene using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure selective hydroxylation at the desired position.
Industrial Production Methods: Industrial production of this compound may involve the extraction of caryophyllene from natural sources, followed by chemical modification. The process includes the isolation of caryophyllene from essential oils through distillation or chromatography, followed by hydroxylation using suitable reagents . The final product is purified using techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 14-Hydroxyisocaryophyllene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), Jones reagent, potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Hydrocarbons
Substitution: Halides
Wissenschaftliche Forschungsanwendungen
14-Hydroxyisocaryophyllene has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 14-Hydroxyisocaryophyllene involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways related to inflammation and microbial growth . The hydroxyl group in its structure allows it to form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity . Further research is needed to fully elucidate its molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
14-Hydroxyisocaryophyllene can be compared with other similar compounds, such as:
6-Hydroxyisocaryophyllene: Another hydroxylated derivative of caryophyllene with similar chemical properties.
14-Hydroxycaryophyllene: A stereoisomer with a different spatial arrangement of atoms.
Caryophyllene oxide: An oxidized derivative with an epoxide functional group.
Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H24O |
|---|---|
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
[(1R,4E,9S)-11,11-dimethyl-8-methylidene-4-bicyclo[7.2.0]undec-4-enyl]methanol |
InChI |
InChI=1S/C15H24O/c1-11-5-4-6-12(10-16)7-8-14-13(11)9-15(14,2)3/h6,13-14,16H,1,4-5,7-10H2,2-3H3/b12-6+/t13-,14-/m1/s1 |
InChI-Schlüssel |
MGIQTXDHQJGPEZ-BARLUBHISA-N |
Isomerische SMILES |
CC1(C[C@H]2[C@H]1CC/C(=C\CCC2=C)/CO)C |
Kanonische SMILES |
CC1(CC2C1CCC(=CCCC2=C)CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Hydrochloride](/img/structure/B13858135.png)

![1-[(4-Aminobutyl)amino]-4-[[3-(dimethylamino)propyl]amino]-9,10-anthracenedione-Hydrochloride salt](/img/structure/B13858151.png)
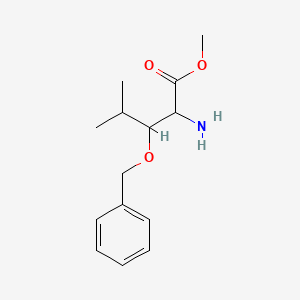

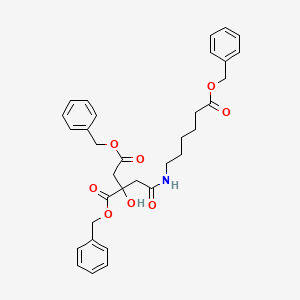
![4-[(Ethoxyflorophosphinyl)oxy]-2,2,6,6,-tetramethyl-1-piperidine-1-oxyl](/img/structure/B13858183.png)
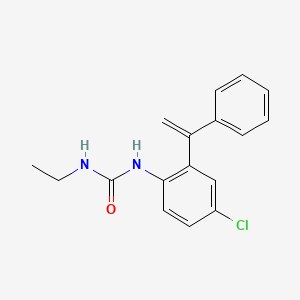

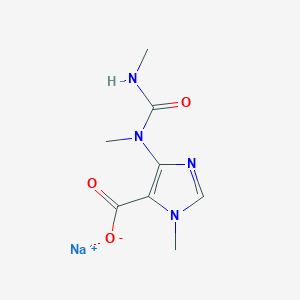
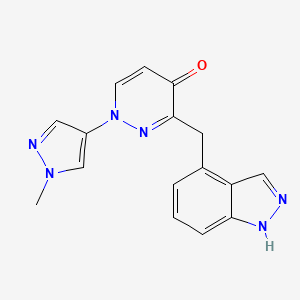
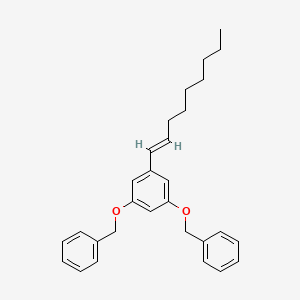
![2-[(Ethoxyhydroxyphosphinyl)oxy]-N,N,N-trimethylethanaminium Inner Salt](/img/structure/B13858214.png)
